(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

BTK inhibition Kinase inhibitor Scaffold comparison

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine (CAS 1234616-34-2) is a C7-substituted imidazo[4,5-c]pyridine building block with molecular formula C₇H₈N₄ and molecular weight 148.17 g/mol. The imidazo[4,5-c]pyridine scaffold is a deaza-purine isostere recognized as a privileged structure in medicinal chemistry, with derivatives progressing to clinical development as kinase inhibitors.

Molecular Formula C7H8N4
Molecular Weight 148.17
CAS No. 1234616-34-2
Cat. No. B3046363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine
CAS1234616-34-2
Molecular FormulaC7H8N4
Molecular Weight148.17
Structural Identifiers
SMILESC1=C(C2=C(C=N1)NC=N2)CN
InChIInChI=1S/C7H8N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,1,8H2,(H,10,11)
InChIKeyKAPOTXPLPHCQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine (CAS 1234616-34-2): Core Scaffold Identity for Procurement Decision-Making


(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine (CAS 1234616-34-2) is a C7-substituted imidazo[4,5-c]pyridine building block with molecular formula C₇H₈N₄ and molecular weight 148.17 g/mol . The imidazo[4,5-c]pyridine scaffold is a deaza-purine isostere recognized as a privileged structure in medicinal chemistry, with derivatives progressing to clinical development as kinase inhibitors [1]. Unlike the more extensively studied imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine isomers, the [4,5-c] fusion pattern confers distinct electronic properties, hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors), and a single rotatable bond, positioning this building block as a versatile intermediate for fragment-based and target-directed synthesis campaigns .

Why Generic Imidazopyridine Substitution Is Not Viable for (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine


The imidazopyridine family comprises multiple regioisomeric forms—imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine—each displaying distinct pharmacological profiles that preclude simple interchangeability [1]. Within the [4,5-c] subclass, the position of the methanamine substituent (C2, C4, or C7) fundamentally alters hydrogen-bonding geometry, electronic distribution, and target engagement [2]. Head-to-head studies of matched molecular pairs demonstrate that imidazo[4,5-c]pyridine inhibitors exhibit significantly higher BTK inhibitory activity than their imidazo[4,5-b]pyridine isomers, contrary to expectations from prior literature [3]. Consequently, substituting the 7-ylmethanamine regioisomer with the 2-yl or 4-yl analog—or with the [4,5-b] scaffold equivalent—results in unpredictable and often diminished target potency, making generic replacement a high-risk procurement decision for structure–activity relationship (SAR) programs.

Quantitative Differentiation Evidence for (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine Relative to Closest Analogs


Imidazo[4,5-c]pyridine Scaffold Delivers Superior BTK Inhibition vs. Imidazo[4,5-b]pyridine Isomer

In a matched-pair study of trisubstituted BTK inhibitors, the imidazo[4,5-c]pyridine scaffold exhibited significantly higher BTK inhibitory activity than the corresponding imidazo[4,5-b]pyridine isomer. The [4,5-c] compounds achieved BTK inhibition in the mid-nanomolar range [1]. This result was contrary to expectations based on previous literature precedent and establishes the [4,5-c] scaffold as the preferred core for BTK-targeted programs [1].

BTK inhibition Kinase inhibitor Scaffold comparison

Imidazo[4,5-c]pyridine and Purine Are the Most Potent SYK Inhibitor Isosteres vs. Imidazo[4,5-b]pyridine and Pyrazolo[3,4-d]pyrimidine

In a scaffold-hopping study originating from the SYK inhibitor entospletinib, the imidazo[4,5-c]pyridine isostere and the purine isostere were identified as the most potent SYK inhibitors among four scaffolds tested, with IC₅₀ values in the mid-nanomolar range. Importantly, three of the imidazo[4,5-c]pyridine-derived compounds also inhibited BTK more effectively than entospletinib itself [1]. This positions the [4,5-c] scaffold as a superior isosteric replacement for dual SYK/BTK targeting.

SYK inhibition Scaffold hopping Entospletinib

Predicted pKa of 7.91 Differentiates C7-Methanamine from Other Imidazopyridine Regioisomers

The predicted pKa of (3H-imidazo[4,5-c]pyridin-7-yl)methanamine is 7.91 ± 0.40 , placing the primary amine near the physiological pH range where small pKa differences significantly impact solubility, permeability, and protein binding. By comparison, the parent 1H-imidazo[4,5-c]pyridine unsubstituted scaffold exhibits a predicted pKa of 11.15 ± 0.30 [1]. The ~3.2 log unit difference conferred by the 7-methanamine substitution substantially alters the ionization profile at physiological and formulation-relevant pH values, directly impacting developability parameters.

Physicochemical property pKa Ionization state

C7-Aminomethyl Imidazo[4,5-c]pyridine Enables Direct Conjugation for Targeted Protein Degraders and Bioconjugates

The C7-aminomethyl group provides a primary amine handle with a single rotatable bond, uniquely enabling direct amide coupling or reductive amination without requiring additional protecting group manipulations. This contrasts with the C2-aminomethyl isomer (CAS 933693-27-7) where the amine is attached to the imidazole ring, and the C4-aminomethyl isomer (CAS 933754-62-2) where steric constraints differ due to the adjacent pyridine nitrogen . The C7 position of the [4,5-c] scaffold has been specifically utilized in patent literature for constructing GnRH receptor antagonists via the 7-substituted imidazo[4,5-c]pyridine motif [1], demonstrating a validated precedent for the 7-ylmethanamine position in drug–target conjugation strategies.

PROTAC Bioconjugation Targeted protein degradation

Imidazo[4,5-c]pyridine Scaffold Delivers Nanomolar CDK2 Inhibition via Scaffold Hopping from Clinical Candidate CYC202

A series of imidazo[4,5-c]pyridine-based CDK2 inhibitors designed via scaffold hopping from the clinical candidate CYC202 (seliciclib) achieved CDK2 IC₅₀ values below 1 µM, with the most potent compound (5b) demonstrating an IC₅₀ of 21 nM. Compound 5b also exhibited in vitro anti-proliferative activity against HL60, A549, and HCT116 cancer cell lines [1]. This demonstrates that the [4,5-c] scaffold can recapitulate and even exceed the potency of established clinical CDK2 chemotypes, validating its utility as a core scaffold for next-generation CDK2 inhibitor design.

CDK2 inhibitor Scaffold hopping Cancer

Synblock Commercial Purity of NLT 98% with Full Analytical Documentation Exceeds Common Research-Grade Specifications

Synblock supplies CAS 1234616-34-2 as 7-Aminomethyl-1H-imidazo[4,5-C]pyridine with a purity specification of NLT 98% and provides comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS . In contrast, the AKSci listing specifies a minimum purity of only 95% . The 3-percentage-point purity differential translates to a difference of up to 30 mg of impurities per gram of material, which is critical for hit-to-lead and lead optimization campaigns where even minor impurities can confound biological assay results or crystallography efforts.

Quality control Analytical characterization Procurement specification

High-Value Application Scenarios for (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine Based on Verified Differentiation


BTK Inhibitor Lead Discovery and Optimization

The [4,5-c] scaffold has demonstrated significantly higher BTK inhibitory activity than the [4,5-b] isomer in matched-pair comparisons, with mid-nanomolar potency [1]. This compound serves as the optimal core building block for synthesizing N1, C4, C6-trisubstituted BTK inhibitors, with the C7-aminomethyl group serving as a versatile handle for introducing diversity elements or linker attachments. Target indications include mantle cell lymphoma and Burkitt lymphoma, where preliminary cellular experiments have confirmed selective BTK targeting [1].

Dual SYK/BTK Inhibitor Development via Scaffold Hopping

Among four isosteric scaffolds evaluated in a scaffold-hopping study from entospletinib, imidazo[4,5-c]pyridine ranked as the most potent SYK inhibitor alongside purine, with three derivatives surpassing entospletinib for BTK inhibition [2]. Procurement of the 7-ylmethanamine building block enables rapid exploration of the C7 vector for optimizing dual SYK/BTK activity, which is desirable for B-cell malignancy indications where both kinases contribute to pathogenesis [2].

CDK2-Targeted Anticancer Agent Synthesis

The imidazo[4,5-c]pyridine scaffold designed via scaffold hopping from CYC202 has yielded CDK2 inhibitors with IC₅₀ values as low as 21 nM and demonstrated anti-proliferative activity against HL60 (leukemia), A549 (lung), and HCT116 (colon) cancer cell lines [3]. The 7-aminomethyl group provides a functionalizable position for introducing the pyridin-3-ylmethyl pharmacophore identified as critical for CDK2 potency. Teams pursuing CDK2-targeted therapies (breast cancer, leukemia, colorectal cancer) should prioritize this building block over alternative scaffolds lacking validated CDK2 SAR [3].

Fragment-Based Drug Discovery and Physicochemical Property Optimization

With a molecular weight of 148.17 Da, 2 H-bond donors, 3 H-bond acceptors, 1 rotatable bond, and a predicted pKa of 7.91 , this compound satisfies fragment library design criteria (Rule-of-Three compliant). The predicted pKa near physiological pH differentiates it from the parent 1H-imidazo[4,5-c]pyridine (pKa 11.15) [4], making it suitable for fragment screens where neutrality and aqueous solubility are prerequisites. Its NLT 98% purity specification with full LC-MS and NMR characterization ensures data integrity in biophysical assays (SPR, NMR, X-ray crystallography).

Quote Request

Request a Quote for (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.